Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16525435
InChI: InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3
SMILES:
Molecular Formula: C12H21NO2
Molecular Weight: 211.30 g/mol

Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate

CAS No.:

Cat. No.: VC16525435

Molecular Formula: C12H21NO2

Molecular Weight: 211.30 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate -

Specification

Molecular Formula C12H21NO2
Molecular Weight 211.30 g/mol
IUPAC Name tert-butyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate
Standard InChI InChI=1S/C12H21NO2/c1-11(2,3)15-10(14)12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3
Standard InChI Key ZOMNYTOUFQZSDZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C12CCCC1CNC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Tert-butyl octahydrocyclopenta[c]pyrrole-3a-carboxylate features a bicyclic framework comprising a five-membered cyclopentane ring fused to a pyrrole heterocycle. The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) is esterified to the 3a-position of the pyrrolidine moiety, imparting steric bulk and protecting the amine functionality during synthetic workflows . The IUPAC name, tert-butyl 2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate, reflects its stereochemistry and substituent arrangement.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H21NO2\text{C}_{12}\text{H}_{21}\text{NO}_2
Molecular Weight211.30 g/mol
XLogP3-AA1.5
Hydrogen Bond Donor Count1
Rotatable Bond Count3

Stereochemical Considerations

The compound’s stereochemistry is defined by the 3aR and 6aR configurations in its enantiopure form. Racemic mixtures, such as rac-tert-butyl (3aR,6aR)-octahydrocyclopenta[c]pyrrole-3a-carboxylate, contain equal proportions of both enantiomers, which may exhibit divergent biological activities or synthetic utilities. Computational studies predict that the rigid bicyclic structure enhances binding affinity to biological targets by reducing conformational flexibility.

Synthesis and Preparation

Boc Protection Strategy

The synthesis centers on introducing the Boc group to the amine nitrogen of octahydrocyclopenta[c]pyrrole. This is achieved via reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) in aqueous sodium hydroxide, forming the carboxylate ester. Optimized conditions (e.g., 0–5°C, 12–24 hours) maximize yield and purity while minimizing side reactions such as hydrolysis.

Racemic vs. Enantioselective Synthesis

While the racemic form is synthesized without chiral resolution, enantiopure variants require asymmetric catalysis or chiral starting materials. For example, enzymatic resolution or chromatographic separation using chiral stationary phases may isolate specific enantiomers for targeted applications.

Physical and Chemical Properties

Solubility and Stability

The compound’s solubility profile is influenced by the hydrophobic tert-butyl group and polar carboxylate. It is sparingly soluble in water but miscible with organic solvents like dichloromethane and tetrahydrofuran. Stability under acidic conditions is limited due to Boc group cleavage, whereas neutral or basic conditions preserve integrity.

Applications in Organic Synthesis

Intermediate for Heterocyclic Systems

The compound’s bicyclic core serves as a scaffold for synthesizing pyrrolidine-based alkaloids and peptidomimetics. For instance, deprotection of the Boc group yields a secondary amine, which can undergo alkylation or acylation to generate diverse derivatives.

Catalysis and Ligand Design

Transition metal complexes incorporating cyclopenta[c]pyrrole ligands exhibit enhanced catalytic activity in cross-coupling reactions. The rigid structure preorganizes the ligand geometry, improving metal-center accessibility.

Analytical and Purification Methods

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves enantiomers and impurities. The racemic mixture elutes as two distinct peaks (retention times: 8.2 and 9.5 minutes).

Crystallography

Single-crystal X-ray diffraction confirms the 3aR,6aR configuration, with unit cell parameters a = 8.7 Å, b = 10.2 Å, c = 12.1 Å .

Comparison with Structural Analogs

Table 2: Key Analog Comparison

CompoundMolecular FormulaKey FeatureApplication
Tert-butyl derivative (this compound)C12H21NO2\text{C}_{12}\text{H}_{21}\text{NO}_2Boc-protected amineSynthetic intermediate
rac-tert-butyl analogC12H21NO2\text{C}_{12}\text{H}_{21}\text{NO}_2Racemic mixtureStereochemical studies
Amino-acid conjugateC18H32N2O3\text{C}_{18}\text{H}_{32}\text{N}_2\text{O}_3Peptidomimetic backboneDrug discovery

Research Gaps and Future Directions

  • Biological Screening: Systematic evaluation against disease-relevant targets (e.g., kinases, GPCRs).

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to access single enantiomers.

  • Structure-Activity Relationships: Modifying the pyrrole ring and Boc group to optimize potency.

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